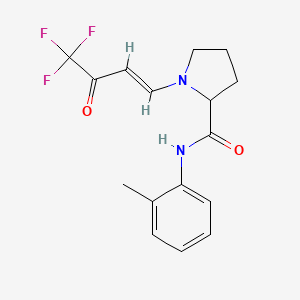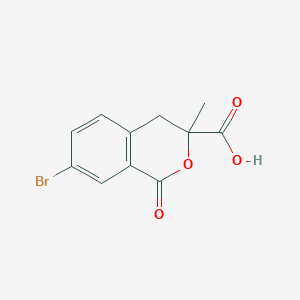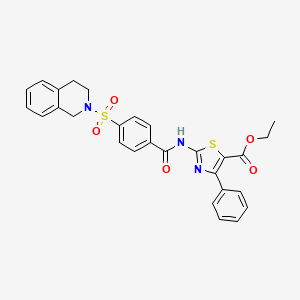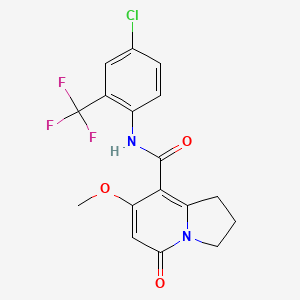![molecular formula C21H24N2O3S2 B2562209 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 955537-93-6](/img/structure/B2562209.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-heterocyclic amide derivatives has been a subject of interest due to their potential biological activities. In one study, a novel heterocyclic amide derivative was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another approach involved the synthesis of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, which were then evaluated for their cytotoxic activities against various human cancer cell lines . Additionally, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides was achieved using 3-fluoro-4-cyanophenol as the primary compound . These methods highlight the versatility of synthetic strategies in creating compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For instance, the structure of a heterocyclic amide derivative was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal structure of another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was solved using direct methods and refined to a final R-factor, revealing intermolecular hydrogen bonds . These analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of cyanoacetamide derivatives in chemical reactions is an area of significant interest. For example, cyanoselenoacetamide was shown to react with hydrogen sulfide to form propane-bis(thioamide), which is a reagent for heterocyclizations, such as the Hantzsch synthesis of thiazoles . This demonstrates the potential of cyanoacetamide derivatives to participate in a variety of chemical transformations, leading to the formation of diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-heterocyclic amide derivatives are influenced by their molecular structure. The crystal packing of one such compound was stabilized by C–H···N and N–H···N hydrogen bonds . Computational studies using density functional theory (DFT) were employed to investigate the interactions between the compound and DNA bases, which is indicative of the compound's potential biological activity . The antimicrobial and antioxidant properties of these compounds were also evaluated, with some showing significant activity against bacterial strains and yeasts . These properties are essential for understanding the potential applications of these compounds in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antitumor Activities
The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produces 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is used to synthesize different heterocyclic derivatives. These derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have shown significant antitumor activities. Most compounds revealed high inhibitory effects on three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) during in vitro screening tests (Shams et al., 2010).
Antimicrobial Applications
A series of novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo (hydrazone) counterpart dyes, based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and related systems, were synthesized. These compounds were evaluated for their antibacterial and antifungal activities, showing significant antimicrobial activity against most tested organisms. Some compounds exhibited efficiency comparable or even higher than selected standards, and were applied for disperse dyeing of nylon, acetate, and polyester fabrics (Shams et al., 2011).
Synthesis of Novel Derivatives
The synthetic versatility of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide enables the synthesis of various novel compounds with potential biological activities. For instance, new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, were synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. These compounds showed promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Development of Analytical Methods
In addition to its applications in synthesizing biologically active compounds, derivatives of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide have been used in the development of analytical methods. For example, a rapid chemometric reverse-phase HPLC method was developed for the simultaneous estimation of paracetamol and ibuprofen in bulk and tablet formulations, showcasing the chemical's role in advancing pharmaceutical analysis (Kanthale et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-14(2)28(25,26)16-10-8-15(9-11-16)12-20(24)23-21-18(13-22)17-6-4-3-5-7-19(17)27-21/h8-11,14H,3-7,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJYWXRPVAAJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(m-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562130.png)


![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2562134.png)

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)
![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)



![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)
![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)
